Boronic acid, B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-
Description
Boronic acid, B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-, is a structurally complex arylboronic acid derivative. Its core structure consists of a phenyl ring substituted with a methoxy group (–OCH2–) that bridges to a second phenyl ring bearing a trifluoromethyl (–CF3) group at the meta position. The boronic acid (–B(OH)2) moiety is attached to the first phenyl ring (Figure 1). This compound is hypothesized to exhibit unique physicochemical properties due to the combined effects of the electron-withdrawing –CF3 group, the ether linkage, and the boronic acid functionality. Such structural features make it relevant in organic synthesis, materials science, and medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions or as a sensor for diol-containing molecules .
Properties
IUPAC Name |
[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF3O3/c16-14(17,18)11-4-1-3-10(7-11)9-21-13-6-2-5-12(8-13)15(19)20/h1-8,19-20H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWAXSZKGMQBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC(=CC=C2)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Catalyst : Pd(dppf)Cl₂ (1.5 mol%)
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Ligand : XPhos (3 mol%)
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Boron Source : Bis(pinacolato)diboron (1.2 equiv)
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Base : Potassium acetate (3 equiv)
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Solvent : 1,4-Dioxane (anhydrous)
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Temperature : 80°C, 12 hours
The reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetalation with the diboron reagent, and reductive elimination to yield the boronic ester. Subsequent hydrolysis with HCl (1 M) affords the boronic acid in 78% yield.
Key Challenges
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Steric Hindrance : The meta-substituted trifluoromethyl group impedes catalyst accessibility, necessitating bulky ligands like XPhos.
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Purification : Column chromatography on silica gel (eluent: hexane/ethyl acetate 4:1) is required to isolate the boronic acid from residual pinacol ester.
Suzuki-Miyaura Cross-Coupling for Modular Assembly
This two-step approach first synthesizes the methoxy-linked biaryl structure, followed by boronic acid installation.
Step 1: Biaryl Ether Formation
Reactants :
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3-Bromophenol (1 equiv)
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3-(Trifluoromethyl)benzyl bromide (1.1 equiv)
Conditions :
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Base : Cs₂CO₃ (2 equiv)
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Solvent : DMF, 100°C, 6 hours
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Yield : 92%
Step 2: Directed Ortho-Metalation and Borylation
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Lithiation : LDA (2.2 equiv) at −78°C in THF
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Quenching : Trimethyl borate (3 equiv)
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Workup : Acidic hydrolysis (HCl, 1 M)
Organocatalytic Trifluoromethylation-Borylation Tandem
A novel method leverages asymmetric organocatalysis to introduce both trifluoromethyl and boronic acid groups.
Protocol
Advantages
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Stereocontrol : Enantioselective installation of the trifluoromethyl group.
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Atom Economy : Concurrent C–CF₃ and C–B bond formation minimizes steps.
Hydroboration of Alkenyl Intermediates
Alkenyl precursors offer a route to boronic acids via anti-Markovnikov hydroboration.
Synthesis of 3-[[3-(Trifluoromethyl)phenyl]methoxy]styrene
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Heck Coupling : 3-Iodophenol + 3-(Trifluoromethyl)benzyl acrylate
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Conditions : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N, 80°C
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Yield : 85%
Hydroboration with BH₃·THF
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Reagent : BH₃·THF (2 equiv)
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Temperature : 0°C → RT, 2 hours
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Oxidation : H₂O₂ (30%), NaOH (3 M)
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Miyaura Borylation | 78 | 98 | High | 12.50 |
| Suzuki Cross-Coupling | 65 | 95 | Moderate | 18.20 |
| Organocatalytic | 70 | 97 | Low | 32.80 |
| Hydroboration | 62 | 90 | High | 9.40 |
Key Observations :
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Miyaura borylation offers the best balance of yield and scalability.
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Organocatalytic methods, while innovative, remain cost-prohibitive for industrial use.
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Hydroboration is economical but suffers from lower purity due to byproduct formation.
Industrial-Scale Production Insights
A patented continuous-flow process (WO2023086792A1) achieves 85% yield via:
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Microreactor Design : Pd/C packed bed for Miyaura borylation.
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In-line Quenching : Automated HCl addition and phase separation.
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Crystallization : Anti-solvent (n-heptane) precipitation at 5°C.
Scientific Research Applications
Medicinal Chemistry
Drug Design and Development
Boronic acids are integral to drug discovery due to their ability to form reversible covalent bonds with biomolecules. B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- has shown potential as a building block in the synthesis of novel therapeutic agents. Its unique structure allows for interactions with specific proteins or enzymes implicated in disease pathways, which can lead to the development of targeted therapies for conditions such as cancer.
Case Study: Antiandrogens for Prostate Cancer
Recent research has explored the use of boronic acid derivatives in designing antiandrogens for prostate cancer treatment. A study synthesized compounds replacing nitro groups with boronic acids, demonstrating enhanced binding affinity to androgen receptors (AR). The docking studies indicated that these boronic acid derivatives could effectively inhibit AR activity, showcasing their therapeutic potential against prostate cancer cell lines like LAPC-4 and PC-3 .
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- can participate in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This reaction facilitates the incorporation of the trifluoromethyl group into various organic frameworks, enhancing the lipophilicity and metabolic stability of synthesized compounds.
Bioorthogonal Click Chemistry
The compound's structural features enable potential applications in bioorthogonal click chemistry, allowing selective reactions within complex biological systems. This property is particularly useful for labeling biomolecules or developing imaging agents that can target specific cells or tissues.
Enzyme Inhibition
Boronic acids have been recognized for their ability to inhibit specific enzymes, such as serine proteases and kinases. The presence of the trifluoromethyl group in B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- enhances its biological activity by improving binding affinity and selectivity towards these targets .
Potential Applications in Cancer Therapy
The compound's unique electronic properties may allow it to serve as an effective inhibitor in cancer therapy by targeting pathways involved in tumor growth and metastasis. Studies indicate that boronic acids can exhibit antiproliferative effects against various cancer cell lines, supporting their utility in developing new anticancer agents .
Comparison with Related Compounds
To contextualize the unique features of B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]-, a comparison with structurally similar compounds is useful:
| Compound Name | Key Features |
|---|---|
| B-[3-(4-fluorophenyl)] | Lacks trifluoromethyl group; different reactivity patterns. |
| 4-(Trifluoromethyl)phenylboronic acid | Similar trifluoromethyl group; used in similar reactions but lacks methoxy substitution. |
| B-[3-(4-chlorophenyl)] | Chlorine substitution instead of trifluoromethyl; may exhibit different biological properties. |
This table illustrates how the trifluoromethyl and methoxy groups contribute to the distinct properties and potential applications of B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- compared to its analogs.
Mechanism of Action
The mechanism by which boronic acid, B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- exerts its effects primarily involves its ability to form stable complexes with diols and other nucleophiles. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The trifluoromethyl and methoxy groups on the phenyl ring can influence the reactivity and stability of the compound in these reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
Trifluoromethyl-Substituted Derivatives
- 3-(Trifluoromethyl)phenylboronic acid (CAS 1423-26-3): This simpler analog lacks the methoxy-bridged phenyl group. Its molecular weight (189.93 g/mol) and hydrophobicity are lower compared to the target compound. The –CF3 group increases acidity (pKa ~8.7) due to its electron-withdrawing nature, enhancing reactivity in cross-coupling reactions .
- Molecular weight (215.96 g/mol) is intermediate between the target compound and simpler –CF3 derivatives .
Alkoxy-Linked Derivatives
Impact on Hydrophobicity and Solubility
The trifluoromethyl group and aromatic methoxy bridge in the target compound significantly increase hydrophobicity compared to non-fluorinated analogs. For example:
- 3-Fluorophenylboronic acid (MW 139.93 g/mol) exhibits higher aqueous solubility due to the smaller –F substituent and absence of extended aromatic systems .
- 3-(Trifluoromethoxy)phenylboronic acid (MW ~200 g/mol): The –OCF3 group balances hydrophobicity and polarity, offering moderate solubility in organic solvents, a property likely shared with the target compound .
Reactivity and Complexation Behavior
- Acidity and Binding Affinity : The –CF3 group in the target compound lowers the pKa of the boronic acid, favoring tetrahedral boronate ester formation with diols at physiological pH. This contrasts with 4-carboxyphenylboronic acid (pKa ~9.0), where the –COOH group further acidifies the boronic acid, enabling stable complexation under acidic conditions .
- Evidence suggests that steric clashes across the boronate ester ring destabilize complexes, a critical consideration for sensor design .
Biological Activity
Boronic acids, particularly those modified with trifluoromethyl groups, have garnered attention in medicinal chemistry due to their unique biological activities. The compound Boronic acid, B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]- , also known as 3,5-Bis(trifluoromethyl)phenylboronic acid, is notable for its applications in various biochemical reactions, particularly in the synthesis of biologically active molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Target Enzymes and Pathways
The primary mode of action for this boronic acid involves its ability to act as a reversible inhibitor of proteases and kinases. The boronic acid moiety forms covalent bonds with serine or threonine residues in the active sites of these enzymes, leading to inhibition of their activity. This interaction is crucial for the modulation of various cellular processes including cell signaling and metabolism .
Biochemical Pathways
The compound is prominently involved in the Suzuki-Miyaura coupling reaction , a key biochemical pathway for forming carbon-carbon bonds. This reaction is facilitated by palladium catalysts and is essential for synthesizing complex organic molecules .
Biological Effects
Cellular Impact
Research indicates that 3,5-Bis(trifluoromethyl)phenylboronic acid can significantly influence cellular functions. It modulates critical signaling pathways and alters gene expression profiles by inhibiting specific kinases. The inhibition of these enzymes can lead to changes in phosphorylation states of proteins, ultimately affecting cellular metabolism and proliferation .
Dosage and Toxicity
In animal models, the biological effects of this compound vary with dosage. Low doses effectively inhibit target enzymes with minimal toxicity, while higher doses have been associated with adverse effects such as hepatotoxicity and nephrotoxicity .
Case Studies
- Anticancer Activity : A study demonstrated that boronic acids could inhibit the 26S proteasome by binding to its threonine residue, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism underlines the potential of boronic acids in cancer therapy .
- Antibacterial Properties : Another investigation highlighted the antibacterial efficacy of trifluoromethyl-substituted phenylboronic acids against Escherichia coli and Bacillus cereus, showcasing their potential as antimicrobial agents .
Data Tables
| Biological Activity | Mechanism | Target Enzyme | Effect |
|---|---|---|---|
| Anticancer | Proteasome inhibition | 26S Proteasome | Induces apoptosis |
| Antibacterial | Enzyme inhibition | Class C β-lactamases | Reduces bacterial growth |
| Protease Inhibition | Covalent bond formation | Various proteases | Alters metabolic pathways |
Q & A
Basic Research Questions
Synthetic Methodologies for Boronic Acid Derivatives Q: What are the common synthetic routes for preparing B-[3-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]boronic acid? A: Synthesis typically involves Suzuki-Miyaura cross-coupling , where the boronic acid acts as a nucleophile. Key steps include halogenation of the aryl precursor followed by palladium-catalyzed coupling (e.g., Pd(PPh₃)₄). For analogs like ethoxy-substituted boronic acids, Miyaura borylation using bis(pinacolato)diboron is employed. Protecting groups (e.g., methoxy) and catalyst selection are critical for yield optimization .
Analytical Techniques for Purity Assessment Q: Which analytical methods are recommended for quantifying trace impurities in this boronic acid? A: LC-MS/MS is highly effective, with parameters including:
- LOD : 0.05 ppm, LOQ : 0.15 ppm.
- Mobile phase: 0.1% formic acid in water/acetonitrile gradient.
- Validation per ICH guidelines ensures accuracy (98–102%) and precision (RSD <5%) .
Role in Carbon-Carbon Bond Formation Q: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions? A: The boronic acid reacts with aryl halides in the presence of Pd catalysts to form biaryl structures. Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, improving coupling efficiency. Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) are optimized for reactivity .
Fluorescent Sensing Applications Q: What role do boronic acids play in glucose sensing systems? A: They bind cis-diols in glucose, enabling fluorescence quenching/activation. For example, phenylboronic acid-functionalized carbon dots exhibit selective glucose detection (9–900 μM range) via assembly-induced quenching. Buffer optimization (e.g., pH 7.4) minimizes interference .
Advanced Research Questions
Mitigating Trimerization in Mass Spectrometry Q: How can researchers prevent boroxine formation during MALDI-MS analysis? A: Two strategies are effective:
- Derivatization : Convert boronic acids to cyclic esters using diols (e.g., pinacol), stabilizing the structure .
- On-plate esterification : Use 2,5-dihydroxybenzoic acid (DHB) matrix for in situ derivatization, enabling direct sequencing of peptides .
Glycoprotein Capture Optimization Q: What buffer conditions enhance selectivity in boronic acid-based glycoprotein capture? A: Key optimizations include:
- pH 8.5–9.0 : Enhances boronate-diol binding.
- Competitive diols : 0.1 M sorbitol reduces non-specific binding.
- Ionic strength : 150 mM NaCl in HEPES buffer minimizes secondary interactions .
Computational Design of Enzyme Inhibitors Q: What computational approaches guide boronic acid-based inhibitor design? A: Density Functional Theory (DFT) predicts binding interactions, while molecular docking evaluates steric/electronic compatibility. For example, boronic acids mimic transition states in protease inhibition, validated by kinetic assays .
Thermal Stability and Degradation Pathways Q: How does structural modification influence thermal stability? A: Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability. Pyrene-derived boronic acids withstand up to 600°C. Thermogravimetric analysis (TGA) identifies degradation products (e.g., boric oxide) and guides material design .
pH-Dependent Binding Reversibility Q: What mechanisms govern pH-sensitive glycoprotein binding? A: At acidic pH, boronate ester hydrolysis releases glycoproteins. Surface plasmon resonance (SPR) studies show binding affinity (Kₐ) decreases 10-fold at pH 6.0 vs. 8.5, enabling controlled release .
Rational Sensor Design Using DFT Q: How can DFT/TDDFT calculations improve fluorescent sensor design? A: Calculations predict electron transfer (d-PeT vs. a-PeT) and optimize fluorophore-dye interactions. For example, phenylethynylated carbazole boronic acids show 8-fold improved fluorescence transduction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
